![molecular formula C14H11FN2S B2750043 2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 475977-75-4](/img/structure/B2750043.png)
2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole” consists of a benzimidazole core with a fluorophenyl group and a methylsulfanyl group attached . Detailed structural analysis would require advanced techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The molecular weight of “2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole” is 258.31. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Scientific Research Applications
Anti-Helicobacter pylori Agents
Compounds derived from 2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole have shown potential as anti-Helicobacter pylori agents. A study by Carcanague et al. (2002) describes novel structures with potent and selective activity against this gastric pathogen, including effectiveness against strains resistant to traditional treatments (Carcanague et al., 2002).
Antitumor Properties
Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their selective and potent antitumor properties in vitro and in vivo, specifically against breast and ovarian cancer cell lines (Bradshaw et al., 2002).
DNA Binding and Cytotoxicity
Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, demonstrating substantial in vitro cytotoxic effect against various cancer cell lines, alongside their DNA binding capabilities (Paul et al., 2015).
Microwave-Assisted Cyclocondensation
Getvoldsen et al. (2004) reported on the microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid, leading to the synthesis of 2-([4-18F]fluorophenyl)benzimidazole. This compound has potential as a building block for various endogenous and pharmaceutical compounds (Getvoldsen et al., 2004).
Antioxidant Activity
Saini et al. (2016) investigated the antioxidant activity of 2-methyl benzimidazole, providing insights into its pharmacological potential in the medicinal industry (Saini et al., 2016).
Agricultural Applications
Campos et al. (2015) studied the use of benzimidazole derivatives in agriculture, particularly for the sustained release of fungicides, highlighting their reduced environmental toxicity and improved efficiency (Campos et al., 2015).
Further Antitumor Research
Hutchinson et al. (2001) conducted further research on antitumor benzothiazoles, synthesizing mono- and difluorinated derivatives and assessing their cytotoxic effects, especially on breast cancer cell lines (Hutchinson et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-6-2-1-5-10(11)9-18-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOKJMVQGLKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
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